molecular formula C9H12N4O2 B7870034 N-cyclopentyl-5-nitropyrimidin-2-amine

N-cyclopentyl-5-nitropyrimidin-2-amine

Cat. No.: B7870034
M. Wt: 208.22 g/mol
InChI Key: LXKCNLOKKALBEH-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-nitropyrimidin-2-amine: is a chemical compound with the molecular formula C₁₀H₁₃N₃O₂. It is a derivative of pyrimidin-2-amine, featuring a cyclopentyl group and a nitro group at the 5-position of the pyrimidine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrimidin-2-amine as the starting material.

  • Nitration Reaction: The pyrimidin-2-amine undergoes nitration to introduce the nitro group at the 5-position. This reaction is usually carried out using nitric acid and sulfuric acid under controlled temperature conditions.

  • Cyclopentylation: The nitro-substituted pyrimidin-2-amine is then reacted with cyclopentyl bromide or cyclopentyl chloride in the presence of a base such as potassium carbonate to introduce the cyclopentyl group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired compound in large quantities.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: The nitro group in the compound can be reduced to an amino group, resulting in the formation of N-cyclopentyl-5-aminopyrimidin-2-amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the cyclopentyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents include iron and hydrochloric acid or tin and hydrochloric acid.

  • Substitution: Nucleophiles such as alkyl halides and bases like sodium hydride are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: N-cyclopentyl-5-aminopyrimidin-2-amine.

  • Substitution Products: Derivatives with different functional groups replacing the nitro or cyclopentyl groups.

Scientific Research Applications

Chemistry: N-cyclopentyl-5-nitropyrimidin-2-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclopentyl-5-nitropyrimidin-2-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation through interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

  • N-cyclopentyl-5-nitropyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

  • N-cyclopentyl-2-aminopyrimidin-5-amine: Similar structure but with the positions of the amino and nitro groups reversed.

Uniqueness: N-cyclopentyl-5-nitropyrimidin-2-amine is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-cyclopentyl-5-nitropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c14-13(15)8-5-10-9(11-6-8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKCNLOKKALBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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